1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-amine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, alkoxides, or amines in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the pyrazole rings.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.
1-methyl-1H-pyrazole-4-carbaldehyde: Another precursor used in the synthesis.
1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with different functional groups.
Uniqueness
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole rings, which provide a distinct structural framework for interaction with biological targets. This dual-ring system can enhance binding affinity and specificity, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-16-11(4-5-13-16)8-12-6-10-7-14-15(2)9-10;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H |
InChI Key |
YSVZSFWSQNBFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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